4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a combination of fluoropyrimidine, piperazine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-methyl-5-(4-pyridinyl)thiophen-2-yl)methanamine
Uniqueness
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide stands out due to its unique combination of fluoropyrimidine, piperazine, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S/c15-10-6-16-13(17-7-10)20-4-3-19(9-12(20)21)14(22)18-8-11-2-1-5-23-11/h1-2,5-7H,3-4,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXJJXGVFCNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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